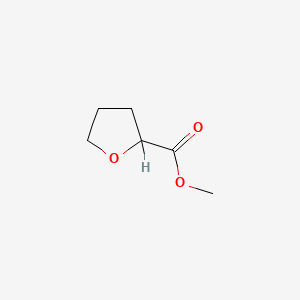

Methyl Tetrahydrofuran-2-carboxylate

Description

Significance in Advanced Organic Synthesis

Methyl Tetrahydrofuran-2-carboxylate serves as a versatile building block in advanced organic synthesis, prized for its utility in constructing complex molecular architectures. chemimpex.com Its structure is a feature in a variety of applications, from pharmaceuticals to biodegradable materials.

Fine Chemicals and Agrochemicals: The compound's reactivity and specific structure make it a preferred choice for chemists creating sophisticated molecules for the pharmaceutical and agrochemical industries. chemimpex.com The tetrahydrofuran (B95107) ring is a common motif in many biologically active compounds, and this compound provides a convenient starting point for their synthesis. researchgate.netnih.gov

Pharmaceutical Intermediates: The enantiomers of tetrahydrofuran-2-carboxylic acid, the parent acid of the methyl ester, are crucial chiral building blocks for certain β-lactam antibiotics like furopenem. researchgate.net The methyl ester itself can be a direct precursor in synthetic routes to these and other medicinally relevant compounds. cdnsciencepub.com

Materials Science: Research has explored the use of this compound in the development of biodegradable plastics. chemimpex.com Its incorporation into polymer chains can enhance material properties while contributing to more sustainable packaging solutions. chemimpex.com

Research Trends and Perspectives on the Tetrahydrofuran-2-carboxylate Motif

The tetrahydrofuran ring system, particularly when substituted at the 2-position with a carboxylate group, is a privileged scaffold found in numerous natural products and biologically active molecules. researchgate.netwikipedia.orgmdpi.com This has spurred significant research into new and efficient methods for its construction.

Prevalence in Natural Products: The tetrahydrofuran motif is a recurring structural element in a wide array of natural products, including acetogenins, lignans, and polyketide marine products, which often exhibit potent biological activities such as antitumor and antimicrobial properties. nih.govwikipedia.orgmdpi.com This natural prevalence validates the structural motif as a key component for interaction with biological systems.

Stereoselective Synthesis: A major focus of current research is the development of stereoselective methods to synthesize substituted tetrahydrofurans. nih.govchemistryviews.org Given the chirality of the 2-substituted tetrahydrofuran ring, controlling the stereochemistry is paramount for creating specific, biologically active enantiomers. cdnsciencepub.com Techniques such as enantioselective hydrolysis of esters like Methyl (±)-tetrahydrofuran-2-carboxylate, and catalytic asymmetric reactions are actively being explored to produce optically pure (R)- or (S)-tetrahydrofuran-2-carboxylic acid and its derivatives. researchgate.netchemistryviews.org For instance, the enantioselective hydrolysis of the racemic ethyl ester using an Aspergillus melleus protease has been shown to produce (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess. researchgate.net

Medicinal Chemistry Applications: In medicinal chemistry, saturated heterocyclic scaffolds like tetrahydrofuran are of growing interest because their three-dimensional structures are considered advantageous for drug discovery pipelines. researchgate.net The defined stereochemistry of 2-tetrahydrofuranyl derivatives is important for their application in pharmaceuticals, including potent analgesics and diuretics. cdnsciencepub.com

Role as a Versatile Chemical Platform

This compound is not only a building block but also a versatile chemical platform, capable of undergoing various transformations and being synthesized through multiple routes.

Synthesis: The compound is commonly prepared via the esterification of its parent, Tetrahydro-2-furoic acid, using methanol (B129727). It can also be synthesized through the catalytic hydrogenation of methyl 2-furoate, where the furan (B31954) ring is reduced to a tetrahydrofuran ring. This synthesis highlights the connection between furan chemistry and the production of saturated heterocycles.

Chemical Transformations: The functional groups within this compound allow for a range of chemical reactions.

Reduction: The ester group can be reduced to a primary alcohol. For example, the reduction of the methyl ester using Diisobutylaluminium hydride (DIBAH) yields the corresponding tetrahydrofuran-2-carboxaldehyde. cdnsciencepub.com Further reduction can produce 2-(hydroxymethyl)tetrahydrofuran.

Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This reaction is fundamental in resolution processes to separate enantiomers. researchgate.net

Substitution: The ester group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

The following table summarizes key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37443-42-8 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to Brown clear liquid |

| Boiling Point | 180 °C / 680 mmHg |

| Flash Point | 64 °C |

| Refractive Index | 1.4360 to 1.4400 |

Data sourced from ChemicalBook and Tokyo Chemical Industry. tcichemicals.comchemicalbook.com

Research into the synthesis of the core tetrahydrofuran structure has yielded various effective methods, some of which are highlighted below.

Table 2: Selected Synthetic Methods for Tetrahydrofuran Derivatives

| Reaction Type | Description | Reference |

|---|---|---|

| Oxidative Cycloetherification | δ-hydroxyketone derivatives undergo enantioselective oxidative cycloetherification to yield 2-acyl tetrahydrofurans. | researchgate.net |

| Palladium-Catalyzed Cyclization | γ-hydroxy alkenes react with aryl bromides in a palladium-catalyzed process to form substituted tetrahydrofurans. | organic-chemistry.org |

| Ring Expansion | Optically active tetrahydrofurans can be synthesized through the ring expansion of 2-substituted oxetanes. | chemicalbook.com |

| Sequential Henry Reaction/Iodocyclization | A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols produces 2,5-polysubstituted tetrahydrofurans with high enantioselectivity. | chemistryviews.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-tetrahydrofuran-2-carboxylic acid |

| (S)-tetrahydrofuran-2-carboxylic acid |

| 2-(hydroxymethyl)tetrahydrofuran |

| Diisobutylaluminium hydride (DIBAH) |

| Ethyl (±)-tetrahydrofuran-2-carboxylate |

| Furopenem |

| Methyl (±)-tetrahydrofuran-2-carboxylate |

| Methyl 2-furoate |

| This compound |

| Tetrahydro-2-furoic acid |

Propriétés

IUPAC Name |

methyl oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHZGHPQQTXOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958551 | |

| Record name | Methyl oxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37443-42-8 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37443-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetrahydro-2-furancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl oxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetrahydro-2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77258003UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl Tetrahydrofuran 2 Carboxylate and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis

The stereocontrolled synthesis of substituted tetrahydrofurans is a significant area of research, driven by the prevalence of the tetrahydrofuran (B95107) motif in numerous natural products and pharmaceuticals. chemistryviews.orgnih.gov Achieving high levels of enantioselectivity and diastereoselectivity is crucial for the synthesis of biologically active target molecules. Methodologies to this end include leveraging the inherent chirality of natural molecules, as well as employing advanced catalytic systems.

Chiral Pool Strategies for Tetrahydrofuran-2-carboxylic Acid Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach transfers the existing stereochemistry of the starting material to the target molecule, providing an efficient route to chiral compounds.

Carbohydrates and amino acids are common starting points for these strategies. For instance, L-arabinose, an abundant pentose (B10789219) often derived from sugar beet waste, can be converted into chiral tetrahydrofuran derivatives through a hydrazone-based dehydration strategy without the need for protecting groups. nih.gov This method has been successfully applied on a multi-gram scale. nih.gov Similarly, (S)-glutamic acid serves as a precursor for producing acetylated γ-lactols, which can be further transformed into trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Another approach involves the transformation of chiral lactone carboxylic acids, derived from asymmetric synthesis, into novel chiral tetrahydrofurans in a two-step process. researchgate.net

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral molecules, offering high efficiency and stereocontrol, often with low catalyst loadings. organic-chemistry.org Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral tetrahydrofurans.

Transition metals have been extensively used to catalyze the formation of the tetrahydrofuran ring with high stereoselectivity. These methods include cycloadditions, cyclizations, and insertion reactions.

Palladium Catalysis : Palladium-catalyzed reactions, such as the intramolecular allylic alkylation of acyclic precursors, can produce tetrahydrofurans as single diastereomers. nih.gov Asymmetric cycloisomerization of allyl propargyl ethers using chiral palladium catalysts also yields substituted tetrahydrofurans in high yield and enantiomeric excess. nih.gov

Nickel Catalysis : Chiral Nickel(II) complexes, particularly with N,N'-dioxide ligands, have been shown to be effective catalysts for the diastereo- and enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes. acs.orgacs.org This method provides access to highly substituted chiral tetrahydrofurans with excellent yields and stereoselectivities. acs.orgacs.org Furthermore, nickel-catalyzed intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand is a practical method for constructing functionalized chiral tetrahydrofuran rings. rsc.org

Rhodium Catalysis : Rhodium-catalyzed C-H bond insertion reactions of γ-alkoxy-α-diazo esters are a valuable method for synthesizing 2,3,5-trisubstituted tetrahydrofurans with good yields and diastereoselectivity. nih.gov

Copper Catalysis : A one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction and subsequent iodocyclization of γ,δ-unsaturated alcohols provides an efficient route to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org

| Metal/Catalyst System | Reaction Type | Substrate | Yield | Stereoselectivity (dr or ee) | Reference |

|---|---|---|---|---|---|

| Pd(dppe) | Intramolecular Allylic Alkylation | Alkylidene malonate, iodobenzene, allyl alcohol | 60% | 85:15 dr | nih.gov |

| Rh₂(OAc)₄ | C-H Insertion | γ-alkoxy-α-diazo ester | 92% | 3:1 dr | nih.gov |

| Chiral N,N'-dioxide-Ni(II) | [3+2] Cycloaddition | Heterosubstituted alkene and oxirane | up to 99% | up to 92/8 dr, 99% ee | acs.org |

| Ni/DI-BIDIME | Intramolecular Reductive Cyclization | O-alkynone | up to 99% | >99:1 E/Z, >99:1 er | rsc.org |

| Cu(CH₃CN)₄PF₆ / Chiral Ligand | Henry Reaction & Iodocyclization | γ,δ-Unsaturated alcohol | High | up to 97% ee | chemistryviews.org |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, offers a complementary approach to metal catalysis, often under mild and environmentally friendly conditions. epa.govrsc.org

Various organocatalytic strategies have been developed for the asymmetric synthesis of tetrahydrofurans. epa.gov For example, cinchona-alkaloid-thiourea-based bifunctional organocatalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing excellent enantioselectivities even at low catalyst loadings and ambient temperature. organic-chemistry.org Another sustainable method involves the 2,2,2-trifluoroacetophenone-mediated oxidation of alkenes using hydrogen peroxide as a green oxidant, which produces polysubstituted tetrahydrofurans in high yields. rsc.org These methods highlight the versatility of organocatalysis in constructing complex heterocyclic scaffolds. epa.gov

| Catalyst | Reaction Type | Substrates | Yield | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona-alkaloid-thiourea | Asymmetric Cycloetherification | ε-hydroxy-α,β-unsaturated ketone | Good | Excellent | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | Oxidative Cyclization | Alkene | High to Excellent | N/A (focus on substitution patterns) | rsc.org |

Chemoenzymatic and Enzymatic Synthesis

Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides highly selective and environmentally benign alternatives to traditional chemical methods. Chemoenzymatic strategies combine enzymatic steps with chemical transformations to create efficient synthetic routes. researchgate.net The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived solvent, is also gaining traction in biocatalysis as a greener substitute for traditional solvents like tetrahydrofuran (THF). researchgate.netrsc.orgrsc.orgnih.gov

A key chemoenzymatic approach for obtaining enantiopure tetrahydrofuran-2-carboxylic acid is the kinetic resolution of its racemic esters via enantioselective hydrolysis. researchgate.net In this process, an enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Enantioselectivity (E-value) | Reference |

|---|---|---|---|---|---|

| Aspergillus melleus protease | Ethyl (±)-tetrahydrofuran-2-carboxylate | (R)-Tetrahydrofuran-2-carboxylic acid | 94.4% | 60 | researchgate.net |

Lipase-Catalyzed Transformations

The synthesis of enantiomerically pure stereoisomers of methyl tetrahydrofuran-2-carboxylate is often accomplished through the kinetic resolution of a racemic mixture, a process for which lipases are particularly well-suited. Lipase-catalyzed transformations can proceed via two primary pathways: the enantioselective hydrolysis of a racemic ester or the enantioselective transesterification of a racemic alcohol.

In the case of enantioselective hydrolysis, a racemic ester of tetrahydrofuran-2-carboxylic acid is treated with a lipase (B570770) in an aqueous environment. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, the kinetic resolution of (±)-ethyl tetrahydrofuran-2-carboxylate has been demonstrated using a protease from Aspergillus melleus. This process yields (R)-tetrahydrofuran-2-carboxylic acid with a high enantiomeric excess (ee) of 94.4%, while the unreacted (S)-ethyl ester remains. The resulting enantiopure carboxylic acid can then be esterified to produce the desired methyl ester.

A variety of lipases are effective for such resolutions, with Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens being among the most widely used and effective biocatalysts. d-nb.infonih.govresearchgate.net These enzymes can achieve very high enantiomeric ratios (E-values), a measure of the enzyme's selectivity, often exceeding 200. nih.govmdpi.com

The alternative transesterification approach is also highly effective. In this method, a racemic alcohol is acylated in a non-aqueous solvent using a lipase and an acyl donor, such as vinyl acetate. nih.govmdpi.com The enzyme selectively acylates one enantiomer, allowing for the separation of the newly formed ester from the unreacted alcohol enantiomer.

Table 1: Examples of Lipase-Catalyzed Resolutions for Tetrahydrofuran Derivatives

| Enzyme | Substrate | Reaction Type | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Aspergillus melleus protease | (±)-Ethyl tetrahydrofuran-2-carboxylate | Hydrolysis | Ambient temp, 20 hrs, 1.5 M potassium phosphate (B84403) buffer | (R)-Tetrahydrofuran-2-carboxylic acid (>99% ee after salt formation) | |

| Candida antarctica lipase B (CAL-B) | Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Hydrolysis | Toluene/acetonitrile, added water | (R)-acid (96% ee), 80% yield (Dynamic Kinetic Resolution) | researchgate.net |

| Pseudomonas cepacia lipase (PSL-CI) | Racemic Naphthofurandione | Acetylation | THF, vinyl acetate, 30 °C, 3 hrs | (S)-alcohol and (R)-acetate (both >99% ee), E > 200 | nih.gov |

Biomass-Derived Synthetic Routes

The increasing demand for sustainable chemical manufacturing has driven research into the production of chemicals from renewable biomass. nih.gov this compound can be synthesized from platform molecules derived from lignocellulosic biomass, such as furfural (B47365). nih.govresearchgate.net

A prominent bio-based route to this compound involves a two-step process starting from furfural. researchgate.net This pathway first requires the conversion of furfural to methyl 2-furoate, which is then hydrogenated to the final product.

The first step in this sequence is the oxidative esterification of furfural. Furfural, an aldehyde readily obtained from the dehydration of C5 sugars (like xylose) from hemicellulose, is converted directly to methyl 2-furoate. researchgate.netmdpi.com This transformation combines the oxidation of the aldehyde group to a carboxylic acid and its subsequent esterification with methanol (B129727) into a single process.

The second and final step is the selective hydrogenation of the furan (B31954) ring in methyl 2-furoate to yield this compound. researchgate.net This reaction must be carefully controlled to reduce the double bonds within the furan ring without affecting the ester group.

Research has demonstrated the high efficiency of nickel-silica (Ni-SiO₂) catalysts for this transformation. researchgate.net Specifically, a catalyst with a high nickel loading (50 wt%) prepared by a deposition-precipitation method showed excellent performance under mild reaction conditions. researchgate.net The high catalytic activity is attributed to the formation of nickel phyllosilicates, which ensures high dispersion of the nickel nanoparticles and a large specific surface area. researchgate.net This method represents an efficient and clean pathway for synthesizing this compound from a biomass-derived precursor. researchgate.net

Table 2: Hydrogenation of Methyl Furoate over Ni-SiO₂ Catalyst

| Catalyst | Precursor | Product | Key Feature | Performance | Reference |

|---|---|---|---|---|---|

| Ni-SiO₂ (50 wt% Ni) | Methyl 2-furoate | This compound | High Ni dispersion via Ni phyllosilicate formation | High conversion under mild conditions | researchgate.net |

Tetrahydrofuran-2-carboxylic acid itself can be considered a biomass-derivable platform chemical. Its conversion to this compound is achieved through esterification. On a laboratory scale, this transformation can be accomplished with high efficiency using diazomethane (B1218177). cdnsciencepub.com This method involves treating the carboxylic acid with a solution of diazomethane in an appropriate solvent. While effective, the highly toxic and explosive nature of diazomethane restricts its use to small-scale applications. cdnsciencepub.com

Synthesis from Furfural and Methyl Furoate Precursors

Conventional Esterification Techniques

The most common and industrially scalable method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. masterorganicchemistry.com This technique is a standard procedure for producing this compound from tetrahydrofuran-2-carboxylic acid.

The process involves heating the carboxylic acid with an excess of methanol, which acts as both the reagent and often the solvent. masterorganicchemistry.com A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium process that produces water as a byproduct. To achieve a high yield of the ester, the equilibrium is typically shifted towards the products by either using a large excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com

Multicomponent Reactions Incorporating the Tetrahydrofuran-2-carboxylate Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial components, represent a highly efficient strategy for the construction of complex molecular architectures. In the context of synthesizing this compound and its stereoisomers, MCRs offer a convergent and atom-economical approach to this valuable heterocyclic scaffold. These reactions are particularly advantageous for creating polysubstituted tetrahydrofuran rings with a high degree of stereocontrol in a single step.

One of the powerful strategies for the construction of tetrahydrofurans involves [3+2] cycloaddition or annulation reactions. nih.gov These transformations are capable of generating two to three bonds and multiple stereocenters in a single, convergent step, providing an efficient route to highly substituted products. nih.gov While specific MCRs leading directly to the unsubstituted this compound are not extensively documented, several methodologies for related substituted analogs highlight the potential of this approach.

A notable example of a multicomponent approach that could be conceptually extended to the synthesis of tetrahydrofuran-2-carboxylates is the reaction between aldehydes, alcohols, and a suitable dienophile or Michael acceptor. Conceptually, the in situ formation of an oxonium ion or a related reactive intermediate from an aldehyde and an alcohol can be trapped by a third component, such as a Michael acceptor bearing a carboxylate group, to initiate a cascade that culminates in the formation of the tetrahydrofuran ring.

Research into the diastereoselective synthesis of highly substituted tetrahydrofurans has demonstrated the feasibility of palladium-catalyzed tandem oxidative cyclization-redox relay reactions. nih.gov Although not a classical single-step MCR, these tandem processes, which form both a C-C and a C-O bond, share the efficiency of building molecular complexity rapidly. nih.gov For instance, the reaction of a γ-hydroxy alkene with an aryl bromide can lead to substituted tetrahydrofurans with high diastereoselectivity. nih.gov The choice of catalyst and the presence of functionalities capable of intramolecular hydrogen bonding have been shown to be critical for achieving high diastereoselectivity. nih.gov

Table 1: Examples of Reaction Parameters for the Synthesis of Substituted Tetrahydrofurans

| Catalyst System | Reactants | Solvent | Key Feature | Reference |

| PdCl₂/1,4-benzoquinone | Alkenol, Aryl Halide | THF, Toluene | Intramolecular hydrogen bonding enhances diastereoselectivity. | nih.gov |

| Sn(OTf)₂ | Cyclopropane (B1198618), Aldehyde | Not Specified | Lewis-acid mediated cyclopropane opening. | nih.gov |

| Copper Catalyst | α-diazoester, Oxetane | Not Specified | Ring expansion of oxetanes. | nih.gov |

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic compounds through multicomponent cascades. While a direct three-component synthesis of this compound using this approach is not explicitly detailed in the surveyed literature, related domino reactions, such as the double Michael addition of a γ-hydroxyenone to an enal, have been successfully employed to create highly substituted tetrahydrofurans with excellent enantioselectivity. This highlights the potential for developing organocatalytic MCRs for the target molecule.

Reactivity and Transformation Mechanisms of Methyl Tetrahydrofuran 2 Carboxylate

Hydrogenation of the Furan (B31954) Ring in Precursors

The synthesis of methyl tetrahydrofuran-2-carboxylate is commonly achieved through the catalytic hydrogenation of its unsaturated precursor, methyl 2-furoate. This transformation involves the saturation of the furan ring, a critical step that establishes the tetrahydrofuran (B95107) core. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of this process.

Various catalytic systems have been investigated for the hydrogenation of furan derivatives. For instance, nickel-based catalysts have demonstrated high efficacy. In a study utilizing a Ni-SiO2 catalyst, the hydrogenation of methyl furoate to this compound was achieved with high conversion rates under optimized conditions. The reaction typically proceeds through the saturation of the carbon-carbon double bonds within the furan ring.

Table 1: Hydrogenation of Methyl 2-furoate to this compound using a Ni-SiO2 Catalyst

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion of Methyl 2-furoate (%) | Selectivity to this compound (%) |

| 50% Ni-SiO2 | 120 | 4.0 | >99 | 98 |

| 30% Ni-SiO2 | 120 | 4.0 | 95 | 97 |

| 70% Ni-SiO2 | 120 | 4.0 | >99 | 96 |

This table presents data on the catalytic performance of Ni-SiO2 catalysts with varying nickel loading for the hydrogenation of methyl 2-furoate. The data highlights the high conversion and selectivity achievable under specific reaction conditions.

The mechanism of furan ring hydrogenation on metal surfaces is believed to involve the stepwise addition of hydrogen atoms to the double bonds of the ring, leading to the fully saturated tetrahydrofuran structure.

Carbon-Oxygen Bond Hydrogenolysis in Tetrahydrofuran-2-carboxylate Systems

While the primary goal of hydrogenating methyl 2-furoate is often the saturation of the furan ring, under certain catalytic conditions, hydrogenolysis of the carbon-oxygen bond within the tetrahydrofuran ring can occur. This reaction leads to ring-opened products, which can be valuable chemical intermediates.

Specifically for systems analogous to this compound, such as tetrahydrofurfuryl alcohol, C-O bond hydrogenolysis is a key reaction for the production of diols like 1,5-pentanediol. This process is typically catalyzed by multifunctional catalysts that possess both hydrogenation and acidic functionalities. For example, metal-supported tungsten oxide catalysts (e.g., Pt-WOx/TiO2) have been shown to be effective for the C-O bond hydrogenolysis of tetrahydrofuran-dimethanol.

The mechanism is thought to involve the protonation of the ring oxygen by an acidic site on the catalyst, followed by nucleophilic attack by a hydride from the metal center, leading to the cleavage of a C-O bond. The selectivity towards different ring-opened products is dependent on the catalyst system and the reaction parameters.

Ring-Opening Reactions and Subsequent Functionalization

The tetrahydrofuran ring in this compound, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to linear, functionalized molecules. These reactions are often promoted by strong acids or electrophiles that activate the ring's oxygen atom.

For instance, the use of triflic anhydride (Tf2O) has been reported to promote the regioselective heteronucleophilic ring-opening of tetrahydrofuran. nih.govrsc.org This strategy involves the formation of a reactive triflate intermediate, which is then susceptible to nucleophilic attack. While not specifically demonstrated on this compound, this methodology suggests a potential route for its ring-opening and subsequent functionalization. The ester group at the 2-position would likely influence the regioselectivity of the nucleophilic attack.

Following ring-opening, the resulting linear chain can be further modified, introducing a range of functional groups. For example, a ring-opened product could potentially undergo further reactions at the newly formed termini, allowing for the synthesis of complex acyclic molecules. The development of catalytic methods for the oxidative ring-opening of tetrahydrofuran also presents possibilities for functionalization. nih.govacs.org

Intramolecular Rearrangements

The Ireland-Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that converts an allylic ester into a γ,δ-unsaturated carboxylic acid. nrochemistry.com This reaction proceeds through a silyl (B83357) ketene acetal intermediate and is known for its high degree of stereocontrol. While direct examples of the Ireland-Claisen rearrangement on this compound are not prevalent in the literature, the principles of this reaction can be applied to an analogous substrate, such as an allyl tetrahydrofuran-2-carboxylate.

The reaction would be initiated by the formation of a silyl ketene acetal from the allyl tetrahydrofuran-2-carboxylate. This intermediate would then undergo a concerted nih.govnih.gov-sigmatropic rearrangement. The stereochemistry of the newly formed carbon-carbon bond is dictated by the geometry of the silyl ketene acetal and the conformation of the transition state. The chair-like transition state is generally favored, and the stereocenter at the 2-position of the tetrahydrofuran ring would be expected to influence the facial selectivity of the rearrangement. This would allow for the diastereoselective synthesis of highly functionalized carboxylic acids where the tetrahydrofuran moiety acts as a stereodirecting group. nih.gov

Stereochemical Control and Retention during Reactions

The stereocenter at the 2-position of this compound makes it a chiral molecule, and controlling or retaining this stereochemistry during subsequent reactions is a critical aspect of its synthetic utility. Many synthetic strategies for substituted tetrahydrofurans focus on achieving high levels of stereocontrol. nih.govacs.orgcapes.gov.brcombichemistry.comuni-saarland.de

In reactions involving the tetrahydrofuran ring, the existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. For example, in a nucleophilic addition to the carbonyl group of the ester, the tetrahydrofuran ring can shield one face of the molecule, favoring attack from the less hindered side.

Furthermore, in reactions that proceed through a cyclic intermediate or transition state, such as the Ireland-Claisen rearrangement discussed previously, the stereochemistry of the starting material can be effectively transferred to the product. The rigidity of the tetrahydrofuran ring can enhance the fidelity of this stereochemical transfer. Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans have also been reported, demonstrating that with the appropriate catalytic system, reactions can proceed with high stereochemical retention or inversion. acs.org

Side Product Formation and Selectivity Studies

In the synthesis and subsequent reactions of this compound, the formation of side products can occur, and understanding the factors that control selectivity is crucial for optimizing reaction outcomes.

During the hydrogenation of the precursor, methyl 2-furoate, incomplete hydrogenation can lead to the formation of partially saturated intermediates. Conversely, over-hydrogenation or hydrogenolysis can result in ring-opened products or reduction of the ester functionality. The choice of catalyst and control of reaction conditions such as temperature, pressure, and solvent are critical in maximizing the selectivity towards the desired this compound. For example, in the hydrogenation of furfural (B47365), a related precursor, the selectivity can be steered towards different products by tuning the catalyst and reaction parameters. mdpi.com

Table 2: Influence of Catalyst on Product Distribution in Furfural Hydrogenation

| Catalyst | Main Product | Key Side Products |

| Copper chromite | 2-Methylfuran | Furfuryl alcohol, Tetrahydrofurfuryl alcohol |

| Nickel | 2-Methyltetrahydrofuran (B130290) | 2-Methylfuran, Ring-opened products |

| Palladium | Furfuryl alcohol | Furan, 2-Methylfuran |

This table illustrates how different catalysts favor the formation of various products from the hydrogenation of furfural, a common precursor for furan-based chemicals. This highlights the importance of catalyst selection in controlling selectivity.

In other transformations, such as ring-opening reactions, the regioselectivity of the bond cleavage is a key consideration. The electronic and steric properties of the ester group at the 2-position will influence which C-O bond of the tetrahydrofuran ring is preferentially cleaved.

Applications of Methyl Tetrahydrofuran 2 Carboxylate As a Key Building Block

In Pharmaceutical Chemical Synthesis

The tetrahydrofuran (B95107) (THF) moiety is a prevalent scaffold in numerous biologically active compounds. Its ability to form hydrogen bonds, coupled with a defined three-dimensional structure, makes it an excellent component for designing molecules that interact with specific biological targets. Methyl tetrahydrofuran-2-carboxylate, available in its racemic and enantiomerically pure forms, serves as a crucial starting material for introducing this valuable structural motif. sigmaaldrich.comnbinno.com

The enantiomers of this compound, (R)- and (S)-methyl tetrahydrofuran-2-carboxylate, are highly valued in drug discovery. They provide a chiral pool of starting materials, allowing for the synthesis of enantiomerically pure drug candidates. This is critical as the stereochemistry of a drug molecule often dictates its pharmacological activity and metabolic profile. The use of these chiral building blocks helps avoid the complex and costly separation of enantiomers at later stages of synthesis. Researchers utilize these intermediates to construct a wide array of complex molecules where the specific orientation of the tetrahydrofuran ring is essential for biological recognition and efficacy. sigmaaldrich.comncats.io The related bio-derived solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), has also been highlighted as a sustainable option in drug discovery processes, underscoring the pharmaceutical industry's interest in furan-based compounds. nih.govrsc.org

One of the most significant applications of this scaffold is in the synthesis of penem (B1263517) antibiotics, a class of β-lactam antibiotics. Specifically, (R)-(+)-tetrahydrofuran-2-carboxylic acid is a key precursor for the side chain of Faropenem, a broad-spectrum oral antibiotic. googleapis.com In the synthesis, the carboxylic acid is typically activated, for instance by converting it to its corresponding acid chloride using an agent like thionyl chloride. googleapis.com This activated side chain is then coupled with the penem core structure to yield the final antibiotic. The tetrahydrofuran ring in Faropenem plays a crucial role in the drug's stability and pharmacokinetic properties. The synthesis of β-lactam compounds is a well-established area of research, with various methods like the Staudinger-type reaction being employed to create the characteristic four-membered ring. nih.govjmchemsci.com

Table 1: Key Reagents in Faropenem Side Chain Synthesis

| Precursor | Activating Agent | Resulting Intermediate |

|---|

Data derived from synthesis descriptions. googleapis.com

The rigid, yet non-planar, structure of the tetrahydrofuran ring makes it an ideal scaffold for creating peptidomimetics. These are molecules designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. Research has demonstrated the use of carbohydrate-like tetrahydrofuran frameworks, such as those derived from 5-azidomethyl tetrahydrofuran-2-carboxylates, as dipeptide isosteres. nih.govox.ac.ukcapes.gov.br By incorporating the tetrahydrofuran ring, chemists can enforce specific conformations (secondary structures) in a molecule, restricting its flexibility. nih.gov This conformational constraint is a powerful tool in drug design, as it can lock the molecule into its bioactive shape, leading to higher potency and selectivity for its target receptor or enzyme. ox.ac.uk

Derivatives containing the tetrahydrofuran motif are instrumental in the design of inhibitors for crucial enzymes in the blood coagulation cascade, such as Thrombin and Factor Xa (FXa). acs.orgnih.gov These enzymes are primary targets for developing anticoagulant drugs. For instance, oxazolidinones, a class of potent FXa inhibitors, often incorporate cyclic ether structures to optimize binding to the enzyme's active site. acs.org The design of these inhibitors involves creating molecules that fit precisely into the S1 and S4 binding pockets of the FXa enzyme. nih.gov While not always synthesized directly from this compound, the structural insights gained from these tetrahydrofuran-containing inhibitors highlight the ring's importance as a core fragment in medicinal chemistry for targeting serine proteases. acs.orgfrontiersin.org

Table 2: Examples of Factor Xa Inhibitors and Their Characteristics

| Inhibitor | Target | Mechanism | Key Structural Feature |

|---|---|---|---|

| Rivaroxaban | Factor Xa | Direct, oral inhibitor | Oxazolidinone core |

| Apixaban | Factor Xa | Direct, oral inhibitor | Pyrazole-based scaffold |

| Edoxaban | Factor Xa | Direct, oral inhibitor | Thiazole-based scaffold |

Information compiled from reviews on Factor Xa inhibitors. acs.orgnih.gov

In Agrochemical Synthesis

The utility of this compound and related furanic compounds extends to the agrochemical industry. chemimpex.com These compounds serve as building blocks for the synthesis of novel pesticides, herbicides, and insecticides. mdpi.com The incorporation of the tetrahydrofuran ring can influence the biological activity, selectivity, and environmental persistence of the agrochemical. The bio-based origin of related solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from agricultural feedstocks like corn cobs or sugar cane bagasse, aligns with the growing demand for more sustainable "green chemistry" practices within the agrochemical sector. mdpi.comresearchgate.netresearchgate.net This synergy makes furan-based intermediates attractive for developing new, effective, and more environmentally benign crop protection agents. researchgate.net

In Natural Product Synthesis and Stereocontrolled Construction

The stereocontrolled synthesis of complex natural products is a significant challenge in organic chemistry. Intermediates like this compound are valuable for constructing the core structures of various natural products that contain tetrahydrofuran rings. harvard.edu The defined stereochemistry of the chiral variants of this building block allows chemists to introduce multiple stereocenters with high precision. Advanced synthetic methods, including those using organometallic chemistry, have been developed for the stereocontrolled construction of substituted tetrahydrofurans. nih.gov For example, organomolybdenum chemistry has been employed to convert allylmolybdenum complexes into highly functionalized tetrahydrofurans and γ-butyrolactones as single diastereoisomers. nih.gov Similarly, methods using chiral auxiliaries like pseudoephedrine have been developed for the stereocontrolled alkylative construction of quaternary carbon centers, which can be precursors to complex cyclic ethers. nih.govacs.org These strategies showcase the importance of simple chiral building blocks in the efficient and elegant synthesis of complex molecular architectures found in nature.

In Specialty Polymers and Materials Science

This compound, and its parent compound 2-methyltetrahydrofuran (2-MeTHF), are recognized as valuable bio-based building blocks in polymer chemistry. rsc.orgworktribe.com Derived from renewable resources like furfural (B47365) or levulinic acid, these compounds offer a sustainable alternative to petrochemicals for the synthesis of advanced materials. worktribe.comacs.org While the homopolymerization of 2-MeTHF is known to be difficult, it can be effectively copolymerized with other monomers to create specialty polymers with unique properties. rsc.orgchemrxiv.org

The incorporation of the 2-MeTHF structural unit into polymer chains, such as in copolyesters, has been shown to significantly influence the material's properties. For instance, when 2,5-tetrahydrofuran dimethanol, a derivative of THF, is copolymerized with polyethylene (B3416737) terephthalate (B1205515) (PET), it disrupts the regular order of the polymer chains. nih.gov This structural alteration leads to changes in thermal properties and has been found to improve the processability and spinnability of the resulting copolyester. nih.gov The high solubility of monomers in 2-MeTHF and its higher boiling point compared to solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (THF) make it a versatile medium for various polymerization techniques, including ring-opening polymerization (ROP) and controlled radical polymerizations like RAFT. worktribe.com

A significant application of the tetrahydrofuran moiety in polymer science is in the creation of biodegradable materials. The drive to replace persistent petroleum-based plastics has spurred research into polymers that can degrade under environmental conditions. The copolymerization of 2-MeTHF with other renewable monomers is a promising strategy to produce such materials. rsc.org

A notable example is the Sc(OTf)₃-catalyzed cationic ring-opening copolymerization of 2-MeTHF with β-butyrolactone (BBL), another monomer derivable from renewable resources. rsc.org This process yields a poly(ester-co-ether) named poly(2-MeTHF-co-BBL). Research has demonstrated that with an initial feed ratio of 50 mol%, the resulting copolymer incorporates approximately 48.8 mol% of 2-MeTHF and achieves a number-average molecular weight (Mn) of 5.2 kg mol⁻¹. rsc.org A crucial characteristic of this copolymer is its rapid biodegradability; it has been shown to degrade completely within 24 hours under alkaline conditions, highlighting its potential as an environmentally friendly material derived from biomass. rsc.org

Table 1: Properties of Poly(2-MeTHF-co-BBL) Copolymer

| Property | Value | Reference |

|---|---|---|

| Catalyst | Sc(OTf)₃ | rsc.org |

| Monomers | 2-Methyltetrahydrofuran (2-MeTHF), β-Butyrolactone (BBL) | rsc.org |

| 2-MeTHF Content in Copolymer | 48.8 mol% | rsc.org |

| Number-Average Molecular Weight (Mₙ) | 5.2 kg mol⁻¹ | rsc.org |

| Biodegradation | Complete degradation in 24h (alkaline conditions) | rsc.org |

As Chiral Ligands for Metal Ions

Enantiomerically pure forms of this compound, such as the (S)-enantiomer, are valuable precursors for the synthesis of chiral ligands. These ligands are essential components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs a chemical reaction to produce one enantiomer of the product preferentially over the other. mdpi.comnih.gov The development of effective chiral ligands is a cornerstone of modern synthetic chemistry, particularly for producing pharmaceuticals and other biologically active molecules. snnu.edu.cnthieme-connect.com

The synthesis of novel chiral tetrahydrofuran derivatives has been successfully demonstrated starting from chiral lactone carboxylic acids, which are structurally related to this compound. researchgate.net This established synthetic pathway provides a blueprint for how chiral this compound can be converted into more complex chiral ligands. The process involves a two-step sequence: first, the carboxylic acid group is protected (e.g., as a silyl (B83357) ester), and the lactone is reduced; second, the protecting group is removed to yield the target chiral tetrahydrofuran derivative. researchgate.net This method allows for the creation of various enantioenriched 2,2-disubstituted tetrahydrofurans. researchgate.net

Table 2: Synthesis of Chiral Tetrahydrofuran Derivatives from Lactone Precursors

| Starting Material | Target Product | Overall Yield (2 steps) | Reference |

|---|---|---|---|

| Methyl-substituted lactone acid | Chiral methyl-substituted tetrahydrofuran derivative | 48% | researchgate.net |

| Ethyl-substituted lactone acid | Chiral ethyl-substituted tetrahydrofuran derivative | 57% | researchgate.net |

| Propyl-substituted lactone acid | Chiral propyl-substituted tetrahydrofuran derivative | 75% (protected form) | researchgate.net |

| Butyl-substituted lactone acid | Chiral butyl-substituted tetrahydrofuran derivative | 64% (protected form) | researchgate.net |

Once synthesized, these tetrahydrofuran-based chiral ligands can be complexed with various transition metals, such as rhodium, iridium, palladium, or nickel, to form asymmetric catalysts. nih.govwikipedia.org These catalysts are then employed in a wide array of enantioselective reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions, to produce enantiomerically pure compounds. acs.orgmdpi.comgoogle.com

Synthesis and Characterization of Methyl Tetrahydrofuran 2 Carboxylate Derivatives

The tetrahydrofuran (B95107) ring is a prevalent structural motif in many biologically active compounds and a versatile building block in organic synthesis. The functionalization of this scaffold, particularly with the methyl carboxylate at the 2-position, allows for the creation of a diverse range of derivatives. This section details the synthesis and characterization of several classes of these derivatives, focusing on specific substitutions and stereochemical relationships.

Advanced Spectroscopic and Computational Investigations of Methyl Tetrahydrofuran 2 Carboxylate

Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the conformational preferences of molecules. For methyl tetrahydrofuran-2-carboxylate, DFT calculations are essential for understanding its three-dimensional structure, which is fundamental to its chemical behavior.

Potential Energy Surface Exploration

The exploration of the potential energy surface (PES) is critical for identifying the stable conformers of a molecule. For (S)-methyl tetrahydrofuran-2-carboxylate, DFT calculations have shown that the choice of the basis set is paramount for an accurate description of the PES. nih.gov Studies have revealed that using the 6-31G* basis set in conjunction with a variety of density functionals—including B1LYP, B3LYP, B3P86, B3PW91, B98, BHandH, BHandHLYP, MPW1PW91, and PBE1PBE—fails to produce an unambiguous potential energy surface. nih.gov In contrast, employing a larger basis set, specifically the cc-pVTZ basis set, leads to a uniform and consistent conformational picture across these functionals. nih.gov This highlights the sensitivity of conformational analysis to the computational model and the necessity of using sufficiently large basis sets to capture the subtle energetic differences between conformers.

Table 1: DFT Functional and Basis Set Performance for PES Analysis

| Basis Set | DFT Functionals Tested | Outcome on Potential Energy Surface (PES) |

| 6-31G* | B1LYP, B3LYP, B3P86, B3PW91, B98, BHandH, BHandHLYP, MPW1PW91, PBE1PBE | Ambiguous and inconsistent description. nih.gov |

| cc-pVTZ | B1LYP, B3LYP, B3P86, B3PW91, B98, BHandH, BHandHLYP, MPW1PW91, PBE1PBE | Uniform and clear conformational picture. nih.gov |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net It provides detailed three-dimensional structural information, making it invaluable for determining the absolute configuration and conformational distribution of molecules like this compound in solution. nih.gov

Interpretation of Experimental IR and VCD Spectra

The interpretation of the complex experimental infrared (IR) and VCD spectra of this compound is greatly facilitated by computational methods. nih.gov For the (+)-(S)-enantiomer, DFT calculations are used to simulate the spectra, which are then compared to the experimental results. nih.gov The process involves assigning the observed spectral bands to specific vibrational modes of the molecule based on the calculated harmonic fundamentals. nih.gov This comparison allows for a detailed understanding of how different parts of the molecule vibrate and interact. Studies have shown that most tested DFT functionals can be used to assign the experimental bands, with the notable exception of the BHandH functional, which performs poorly across the entire spectrum. nih.gov

Correlation with Calculated Dipole and Rotational Strengths

A quantitative assessment of the quality of the theoretical model is achieved by correlating the calculated spectroscopic parameters with experimental values. The intensity of an IR absorption band is proportional to the dipole strength, while the intensity of a VCD band is proportional to the rotational strength. For this compound, DFT calculations using the large cc-pVTZ basis set have been performed to compute these strengths. nih.gov

When assessing the calculated dipole strengths against experimental IR data, most tested density functionals perform equally well. nih.gov However, for the rotational strengths, which are more sensitive to the fine details of the chiral structure, significant differences emerge between functionals. nih.gov Research indicates that the B3LYP, B1LYP, and B98 functionals provide the highest correlation with the experimental VCD spectra. nih.gov In contrast, the PBE1PBE functional shows the lowest correlation. nih.gov These findings are crucial for selecting the most reliable computational methods for future studies on this and similar molecules.

Table 2: Correlation of DFT Functionals with Experimental VCD Data

| DFT Functional | Correlation with Experimental Rotational Strengths |

| B3LYP | High nih.gov |

| B1LYP | High nih.gov |

| B98 | High nih.gov |

| PBE1PBE | Low nih.gov |

| BHandH | Poor performance for overall spectral simulation nih.gov |

Studies of Intermolecular Associations in Solution

The behavior of this compound in solution is influenced by intermolecular interactions, both with itself and with solvent molecules. While specific studies on the self-association of this compound are not extensively detailed in the provided search results, insights can be drawn from related compounds. For instance, the analogous compound, tetrahydrofuran-2-carboxylic acid, is known to form strong intermolecular associations, specifically dimers, through hydrogen bonding in solvents like deuterated chloroform (B151607) (CDCl₃) and carbon disulfide (CS₂). acs.org This dimerization creates a complex equilibrium between monomeric and dimeric forms in solution. acs.org

For this compound, which is an ester, the primary intermolecular forces at play are expected to be dipole-dipole interactions rather than the strong hydrogen bonding seen in its carboxylic acid counterpart. The ester carbonyl group can act as a hydrogen bond acceptor, potentially interacting with protic solvents. In aprotic solvents, the interactions would be dominated by weaker van der Waals forces and dipole-dipole attractions. Understanding these associations is key to predicting the compound's behavior in various chemical environments, from reaction media to biological systems. Further investigation using techniques like concentration-dependent IR or NMR spectroscopy would be necessary to fully characterize the nature and strength of these intermolecular associations for the methyl ester itself.

Dimerization Equilibria of Tetrahydrofuran-2-carboxylic Acid (as a model for the ester)

Carboxylic acids are well-known for their capacity to form strong intermolecular associations, primarily through hydrogen bonding, leading to the formation of dimers. nih.gov This behavior is particularly significant in understanding the properties of related ester compounds in solution. The study of Tetrahydrofuran-2-carboxylic acid serves as an excellent model for its corresponding ester, this compound.

A detailed investigation into the intermolecular association of Tetrahydrofuran-2-carboxylic acid was conducted using vibrational circular dichroism (VCD). nih.gov Experimental data revealed the existence of a complex equilibrium between the monomeric and dimeric forms of the acid when dissolved in solvents like chloroform (CDCl₃) and carbon disulfide (CS₂). nih.govacs.org

To further elucidate this equilibrium, computational studies were performed using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level for both the monomer and dimer structures. nih.govacs.org These calculations were instrumental in simulating the Infrared (IR) and VCD spectra. A semi-quantitative model was employed to approximate the populations of monomers and dimers. nih.gov A strong correlation between the experimental and simulated spectra was achieved only when both monomeric and dimeric structures were considered, weighted by their experimentally determined populations. nih.gov This underscores the critical role of dimerization in accurately describing the molecular behavior of Tetrahydrofuran-2-carboxylic acid in solution.

The dimerization process is a key factor influencing the chemical and physical properties of this compound class, and by extension, provides insights into the behavior of esters like this compound under similar conditions.

Table 1: Summary of Dimerization Study on Tetrahydrofuran-2-carboxylic Acid

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Model Compound | Tetrahydrofuran-2-carboxylic acid | Used as a model to study intermolecular association relevant to its ester derivatives. | nih.gov |

| Technique Used | Vibrational Circular Dichroism (VCD) | Employed to study the behavior of the chiral carboxylic acid in solution. | nih.govacs.org |

| Solvents | CDCl₃ (Deuterated Chloroform) and CS₂ (Carbon Disulfide) | The equilibrium between monomers and dimers was observed in these solvents. | nih.govacs.org |

| Computational Method | B3LYP/aug-cc-pVTZ | Used for calculations on both monomer and dimer structures to simulate IR and VCD spectra. | nih.govacs.org |

| Key Finding | Monomer-Dimer Equilibrium | A complex equilibrium exists between monomeric and dimeric forms in solution. | nih.gov |

| Significance | Spectral Simulation | Accurate simulation of experimental spectra requires consideration of both monomer and dimer populations. | nih.gov |

Application of Other Advanced Analytical Techniques

The characterization of this compound is not limited to standard spectroscopic methods. A range of advanced analytical techniques can be applied for in-depth structural elucidation, purity assessment, and analysis in complex matrices.

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), is a powerful tool. Electron ionization mass spectrometry can confirm the molecular ion peak and provide a characteristic fragmentation pattern for structural confirmation.

High-Performance Liquid Chromatography (HPLC) is another vital technique. Given that 2-Methyltetrahydrofuran (B130290) (a related compound) has been successfully used as a green solvent and modifier in reverse-phase HPLC, this suggests that HPLC methods are well-suited for the analysis and purification of this compound. rsc.org Advanced detectors, such as mass spectrometers (LC-MS) or multi-angle laser light scattering (MALLS) detectors, can be coupled with HPLC for enhanced sensitivity and structural information. stuba.sk

Nuclear Magnetic Resonance (NMR) Spectroscopy beyond simple ¹H and ¹³C experiments can be employed. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, which is crucial for confirming the connectivity of the tetrahydrofuran (B95107) ring and the methyl ester group.

Hyphenated and Specialized Techniques offer further analytical depth. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS could be used for the analysis of volatile impurities or degradation products. stuba.sk For determining the enantiomeric purity of chiral forms of this compound, chiral chromatography, either GC or HPLC, is the method of choice.

These advanced methods provide comprehensive characterization, ensuring high purity and quality for its various applications in research and industry.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Abbreviation | Potential Application | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile components, purity analysis, and structural confirmation. | stuba.sk |

| High-Performance Liquid Chromatography | HPLC | Purification, quantification, and analysis of non-volatile mixtures. Can be coupled with various detectors. | rsc.org |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Provides molecular weight and structural information for components separated by HPLC, enhancing identification. | researchgate.net |

| Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering | SEC-MALLS | Analysis of oligomers or polymeric impurities by determining their molar mass distribution. | stuba.sk |

| 2D Nuclear Magnetic Resonance Spectroscopy | 2D NMR | Detailed structural elucidation and unambiguous assignment of proton and carbon signals. | researchgate.net |

| Headspace Solid-Phase Microextraction | HS-SPME | Sampling and preconcentration of volatile organic compounds for analysis by GC-MS. | stuba.sk |

Future Research Directions and Emerging Paradigms for Methyl Tetrahydrofuran 2 Carboxylate

Development of Novel Catalytic Systems for Efficient Synthesis

The industrial viability of Methyl Tetrahydrofuran-2-carboxylate hinges on the development of efficient and sustainable synthetic routes. Future research is intensely focused on moving beyond classical esterification methods toward advanced catalytic systems. The primary goals are to increase yield, minimize waste, and utilize earth-abundant materials.

Key research thrusts include the design of heterogeneous catalysts, which offer ease of separation and recyclability, crucial for green chemistry processes. Zeolites and functionalized mesoporous silicas are being investigated for their shape-selectivity and tunable active sites. Another promising avenue is the application of non-precious metal catalysts. Recent advances in catalysis have demonstrated the efficacy of iron, cobalt, and nickel complexes in a variety of organic transformations, including hydrogenations and cross-couplings. acs.org The adaptation of these systems for the direct, low-pressure hydrogenation of furan-2-carboxylic acid derivatives to this compound is a significant area of exploration. google.com Furthermore, dual-function catalysts that can promote both the hydrogenation of the furan (B31954) ring and the esterification in a one-pot process from bio-based feedstocks like furfural (B47365) are a key long-term objective.

| Catalyst System Type | Potential Advantages for Synthesis | Relevant Research Area |

| Heterogeneous Acid Catalysts | Recyclable, reduced corrosion, high thermal stability. | Esterification & Ring Hydrogenation |

| Non-Precious Metal Catalysts (Fe, Ni, Co) | Low cost, reduced toxicity, novel reactivity. acs.org | Selective Hydrogenation |

| Dual Nickel/Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. acs.org | Novel C-C bond formations |

| Biocatalysts (e.g., Lipases) | High selectivity (enantioselectivity), biodegradable, mild conditions. | Green Esterification |

Expanded Applications in Bio-Inspired and Biomimetic Chemistry

The structural similarity of the tetrahydrofuran (B95107) moiety to furanose sugars makes this compound an attractive scaffold in bio-inspired and biomimetic chemistry. Its potential as a chiral building block, or synthon, is a primary driver of future research.

Enzymatic kinetic resolution or asymmetric catalysis can provide access to enantiomerically pure (R)- and (S)-Methyl Tetrahydrofuran-2-carboxylate. These chiral molecules can serve as starting materials for the total synthesis of complex natural products, particularly those containing substituted tetrahydrofuran rings, a common motif in polyether antibiotics and acetogenins. Researchers are exploring the use of this compound to construct novel molecular architectures that mimic the function of biological systems, such as ionophores or molecular receptors. The ester functionality provides a convenient handle for elaboration, allowing for its conjugation to peptides, nucleic acids, or other biomolecules to create novel probes or therapeutic agents.

Integration into Circular Economy and Sustainable Chemical Processes

A major paradigm shift in chemical production is the transition toward a circular economy, which emphasizes the use of renewable resources and the minimization of waste. This compound is well-positioned to be a key player in this transition. Its parent compound, 2-MeTHF, is recognized as a premier green solvent that can be manufactured from renewable, non-food biomass such as corn cobs and sugarcane bagasse. nih.govresearchgate.netunimi.it

The synthesis of 2-MeTHF from platform chemicals like furfural or levulinic acid, which are derived from the acid hydrolysis of pentosans (C5 sugars) and hexosans (C6 sugars) in lignocellulosic waste, is a well-established green process. researchgate.netnih.gov Life cycle assessment (LCA) studies have shown that the production of bio-based 2-MeTHF can lead to emission reductions of up to 97% compared to the synthesis of conventional petrochemical-based solvents like Tetrahydrofuran (THF). nih.govresearchgate.net

By extension, this compound, as a direct derivative, inherits this favorable environmental profile. Its production can be integrated into biorefinery concepts where biomass is converted into a spectrum of value-added chemicals. Future research will focus on optimizing the conversion of biomass-derived intermediates directly to the target ester, further closing the loop and enhancing the atom economy of the entire value chain. The biodegradability of the tetrahydrofuran ring further enhances its appeal as a sustainable chemical. researchgate.net

| Solvent | Source | Life Cycle CO2 Emissions (kg CO2/kg solvent) | Key Sustainability Feature |

| 2-Methyltetrahydrofuran (B130290) (ecoMeTHF™) | Renewable Biomass (Corn Cobs) nih.gov | 0.150 nih.gov | Bio-based, significant emission reduction. researchgate.net |

| Tetrahydrofuran (THF) | Petrochemical | ~5.8 (estimated from industry data) | Conventional, fossil-fuel-based. |

| Dichloromethane (B109758) | Petrochemical | High | Chlorinated solvent with disposal issues. |

This table illustrates the environmental advantage of the parent compound, a benefit conferred to its derivatives.

Advanced Computational Modeling for Rational Design and Mechanistic Prediction

Advanced computational modeling is becoming an indispensable tool for accelerating chemical research and development. For this compound, in silico methods are poised to play a crucial role in predicting its properties and guiding experimental work.

Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of its synthesis. By modeling the transition states and reaction pathways for different catalytic systems, researchers can rationally design more efficient catalysts and optimize reaction conditions before extensive laboratory work is undertaken. researchgate.net Molecular dynamics (MD) simulations can predict the physical properties of this compound, such as its behavior as a solvent or co-solvent, its interaction with other molecules, and its conformational preferences. This is particularly valuable for designing new applications, for example, in formulations or as a medium for specific chemical reactions. As data-driven science evolves, machine learning algorithms could be trained on computational and experimental data to rapidly screen for new derivatives with desired properties or to predict the outcomes of unknown reactions. researchgate.net

Exploration of Unconventional Derivatization Pathways

While classical ester chemistry (hydrolysis, transesterification, amidation) will remain important, future research will increasingly explore unconventional derivatization pathways to unlock novel reactivity and create new materials.

One area of interest is the ring-opening polymerization of the tetrahydrofuran moiety. Although THF itself can be polymerized, the methyl and carboxylate substituents on the ring of this compound present new challenges and opportunities for creating functional polyesters with unique properties. For instance, copolymerization with other monomers like propylene (B89431) oxide has been shown to be a viable route for creating novel polyether polyols from 2-MeTHF, a strategy that could be adapted for its carboxylated derivative. acs.org Another frontier is the selective C-H functionalization of the tetrahydrofuran ring, which would allow for the introduction of new functional groups at positions other than the carboxylate, opening up a vast chemical space for new derivatives. Furthermore, exploring reactions like decarbonylation of the corresponding carboxylic acid to form oxonium ions points to the rich and sometimes non-intuitive chemistry that can be accessed from this scaffold. acs.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.